molecular formula C22H18N2O3 B1684104 5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole CAS No. 1202401-59-9

5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole

Cat. No. B1684104
CAS RN: 1202401-59-9
M. Wt: 358.4 g/mol
InChI Key: CTNUOHRUVZXVHX-UHFFFAOYSA-N
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Description

PC-046 is a potent tubulin-binding agent, which was originally identified for development based on selective activity in deleted in pancreas cancer locus 4 (DPC4/SMAD4) deficient tumors. PC-046 has growth inhibitory activity in a variety of tumor types in vitro, and efficacy in SCID mice was shown in human tumor xenografts of MV-4-11 acute myeloid leukemia, MM.1S multiple myeloma, and DU-145 prostate cancer. Pharmacokinetic studies demonstrated relatively high oral bioavailability (71 %) with distribution to both plasma and bone marrow. No myelosuppression was seen in non-tumor bearing SCID mice given a single dose just under the acute lethal dose. The COMPARE algorithm in the NCI-60 cell line panel demonstrated that PC-046 closely correlated to other known tubulin destabilizing agents (correlation coefficients ≈0.7 for vincristine and vinblastine). Mechanism of action studies showed cell cycle arrest in metaphase and inhibition of tubulin polymerization. Overall, these studies show that PC-046 is a synthetically-derived, small molecule microtubule destabilizing agent. Advantages over existing microtubule destabilizing agents include ease of synthesis, lack of MDR cross-resistance, good oral bioavailability and the lack of acute myelotoxicity. (source: Invest New Drugs. 2013 Dec; 31(6):1616-25. ).

properties

CAS RN

1202401-59-9

Product Name

5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole

InChI

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3

InChI Key

CTNUOHRUVZXVHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO

storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

synonyms

FTI2153;  FTI 2153;  FTI2153

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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